molecular formula C21H24N2O3 B1680995 1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione CAS No. 195720-26-4

1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Cat. No. B1680995
M. Wt: 352.4 g/mol
InChI Key: BEMROAADXJFLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SJ3366 is a unique and highly potent nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 (HIV-1) and HIV-2.

properties

CAS RN

195720-26-4

Product Name

1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26)

InChI Key

BEMROAADXJFLBI-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione
SJ-3366
SJ3366

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione and (cyclopent-3-en-1-yl)methyl toluenesulfonate were reacted by the same method with the example 1 to obtain the titled compound (84 mg).
Name
5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
59.6%

Synthesis routes and methods II

Procedure details

48 mg of 60% sodium hydride (1.20 mmol) was slowly added to 0.28 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (1.0 mmol) dissolved in 10 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, 0.32 g of (cyclopent-3-en-1-yl)methyl bromide (2.0 mmol) was added to the resulting mixture and stirred at the temperature of 50˜60° C. for 48 hours with injection of oxygen. After cooling, 20 ml of distilled water was added to the resulting product, and extracted with 20 ml of ethyl acetate (2×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 0.23 g of the titled compound as a white solid.
Quantity
48 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
65.6%

Synthesis routes and methods III

Procedure details

480 mg of 60% sodium hydride (12.0 mmol) was slowly added to 2.83 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (10.0 mmol) dissolved in 50 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, to the resulting solution, 5.07 g of (cyclopent-3-en-1-yl)methyl para-toluenesulfonate (20.0 mmol) was added and stirred with injecting oxygen at 50˜60° C. for 48 hours. After cooling, 200 ml of distilled water was added to the resulting product, and extracted with 200 ml of ethyl acetate (2 ×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 2.52 g of the titled compound as a white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
71.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Reactant of Route 3
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Reactant of Route 3
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione
Reactant of Route 6
1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione

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